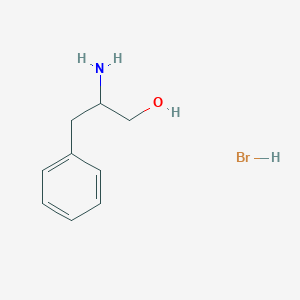
2-Amino-3-phenylpropan-1-olhydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-phenylpropan-1-olhydrobromide is a chemical compound with the molecular formula C9H13NO·HBr. It is a derivative of 2-amino-3-phenylpropan-1-ol, which is an amino alcohol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-phenylpropan-1-olhydrobromide typically involves the reaction of 2-amino-3-phenylpropan-1-ol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as follows:
[ \text{C}9\text{H}{13}\text{NO} + \text{HBr} \rightarrow \text{C}9\text{H}{13}\text{NO} \cdot \text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents. The process includes the purification of the final product through recrystallization or other suitable methods to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-phenylpropan-1-olhydrobromide undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylacetaldehyde or phenylacetone.
Reduction: Formation of 2-amino-3-phenylpropan-1-ol or other amine derivatives.
Substitution: Formation of azide or cyanide derivatives.
Applications De Recherche Scientifique
2-Amino-3-phenylpropan-1-olhydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-amino-3-phenylpropan-1-olhydrobromide involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-phenylpropan-1-ol: The parent compound without the hydrobromide salt.
Phenylalaninol: A similar amino alcohol with a phenyl group.
3-Amino-1-phenylpropan-1-ol: Another structural isomer with similar properties.
Uniqueness
2-Amino-3-phenylpropan-1-olhydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to its parent compound and other similar amino alcohols.
Propriétés
Formule moléculaire |
C9H14BrNO |
|---|---|
Poids moléculaire |
232.12 g/mol |
Nom IUPAC |
2-amino-3-phenylpropan-1-ol;hydrobromide |
InChI |
InChI=1S/C9H13NO.BrH/c10-9(7-11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H |
Clé InChI |
GMDFQOQGAMUZOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CO)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


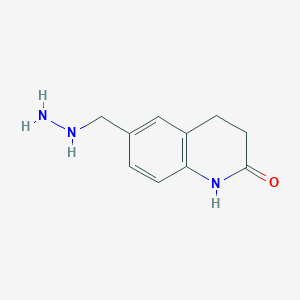

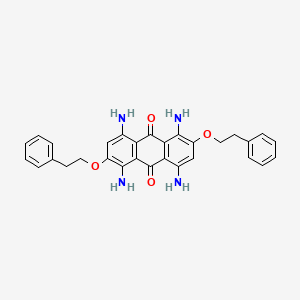
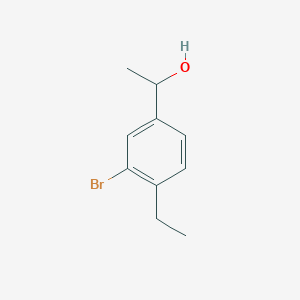
![7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13128337.png)
![7-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13128340.png)




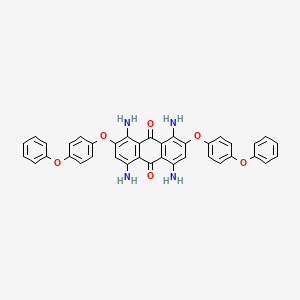


![Pyrazolo[1,5-a]pyridine-4-carbohydrazide](/img/structure/B13128411.png)
